4-Methoxyphenyl 4-bromo-3-methoxybenzene-1-sulfonate
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Overview
Description
4-Methoxyphenyl 4-bromo-3-methoxybenzene-1-sulfonate is an organic compound that features both methoxy and bromo functional groups attached to a benzene ring
Mechanism of Action
Target of Action
It is known that similar compounds often target proteins or enzymes involved in critical cellular processes .
Mode of Action
It is likely to involve electrophilic aromatic substitution, a common reaction mechanism for compounds with a benzene ring structure . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes a proton removal, yielding a substituted benzene ring .
Biochemical Pathways
Compounds with similar structures have been known to affect pathways such as the wnt/β-catenin signaling pathway .
Result of Action
Similar compounds have been known to inhibit proliferation of cancer cell lines by suppressing certain signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 4-bromo-3-methoxybenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-methoxyphenyl benzene sulfonate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for yield and purity, with continuous monitoring and control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 4-bromo-3-methoxybenzene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfonate group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include dehalogenated benzene derivatives and reduced sulfonate compounds.
Scientific Research Applications
4-Methoxyphenyl 4-bromo-3-methoxybenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylboronic acid
- 4-Methoxyphenylmagnesium bromide
- 3-Bromo-4-methoxyphenylmethanone
- 3-Bromo-4-methoxybiphenyl
Uniqueness
4-Methoxyphenyl 4-bromo-3-methoxybenzene-1-sulfonate is unique due to the presence of both bromine and sulfonate groups on the benzene ring, which imparts distinct reactivity and solubility properties. This combination of functional groups makes it a versatile intermediate for various chemical transformations and applications.
Properties
IUPAC Name |
(4-methoxyphenyl) 4-bromo-3-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO5S/c1-18-10-3-5-11(6-4-10)20-21(16,17)12-7-8-13(15)14(9-12)19-2/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQATKLTPPVMRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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